2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide
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Overview
Description
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrimidine derivative with 4-methylbenzylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide
- 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide may exhibit unique biological activities due to the specific arrangement of its substituents. This uniqueness can lead to different interactions with biological targets, making it a compound of interest for further research and development .
Properties
IUPAC Name |
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-3-19-12-21(28)26(22(25-19)17-5-4-6-18(23)11-17)14-20(27)24-13-16-9-7-15(2)8-10-16/h4-12H,3,13-14H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSSSWCZZBJGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NCC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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